5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine
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Overview
Description
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine is an organic compound known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of tetrahydroacridine, which is a well-known cholinesterase inhibitor commonly used in pharmacological studies .
Preparation Methods
The synthesis of 5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine involves several steps. One common method includes the bromination of 1,2,3,4-tetrahydroacridin-9-amine. The reaction typically occurs in the presence of bromine and a suitable solvent under controlled conditions to ensure selective bromination at the 5 and 7 positions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: The bromine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of dyes and pigments due to its brominated structure.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with cholinesterase enzymes. By inhibiting these enzymes, the compound increases the concentration of acetylcholine at synapses, enhancing cholinergic function. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .
Comparison with Similar Compounds
5,7-Dibromo-1,2,3,4-tetrahydroacridin-9-amine can be compared with other similar compounds such as:
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
9-Amino-1,2,3,4-tetrahydroacridine: A non-brominated analog that also serves as a cholinesterase inhibitor.
N-Acetyl-3,5-dibromo-L-tyrosine: A brominated compound with different biological activities.
The uniqueness of this compound lies in its specific bromination pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
560134-44-3 |
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Molecular Formula |
C13H12Br2N2 |
Molecular Weight |
356.06 g/mol |
IUPAC Name |
5,7-dibromo-1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C13H12Br2N2/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h5-6H,1-4H2,(H2,16,17) |
InChI Key |
JPAWCKLWCYDEPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C=C(C=C(C3=N2)Br)Br)N |
Origin of Product |
United States |
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